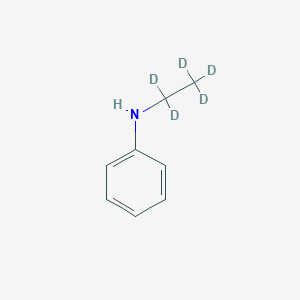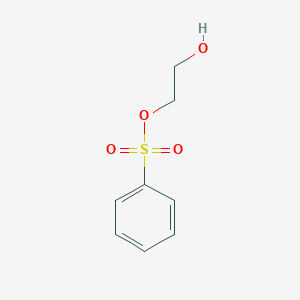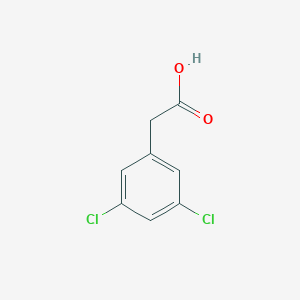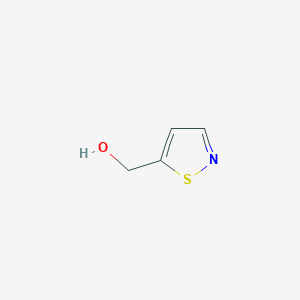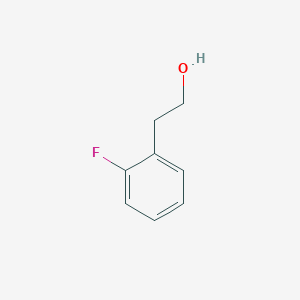
2-Fluorofenil etanol
Descripción general
Descripción
It is a clear, colorless liquid that is primarily used as a synthetic intermediate in various chemical reactions . The compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
2-Fluorophenethyl alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of bioactive molecules that can be used in biological studies.
Medicine: 2-Fluorophenethyl alcohol derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
Target of Action
2-Fluorophenethyl alcohol, also known as 2-(2-fluorophenyl)ethanol, is a synthetic compound that primarily targets the respiratory system
Mode of Action
It is known to causerespiratory irritation This suggests that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response
Result of Action
Exposure to 2-Fluorophenethyl alcohol can result in skin and eye irritation , and it is harmful if swallowed or in contact with skin . It may also cause respiratory irritation, suggesting potential effects at the cellular level within the respiratory system
Action Environment
The action of 2-Fluorophenethyl alcohol can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Personal protective equipment, including gloves and eye protection, should be worn to prevent skin and eye contact . The compound should be stored in a well-ventilated place with the container kept tightly closed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorophenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-fluorophenylacetic acid using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under controlled conditions . Another method involves the hydrogenation of 2-fluorophenylacetaldehyde using a palladium catalyst.
Industrial Production Methods: In industrial settings, 2-fluorophenethyl alcohol is often produced through catalytic hydrogenation processes. The use of high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), facilitates the reduction of 2-fluorophenylacetaldehyde to the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 2-fluorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2-fluorophenylacetic acid to 2-fluorophenethyl alcohol can be achieved using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: 2-Fluorophenylacetic acid.
Reduction: 2-Fluorophenethyl alcohol.
Substitution: 2-Fluorophenethyl chloride.
Comparación Con Compuestos Similares
2-Bromophenethyl alcohol: Similar structure but with a bromine atom instead of fluorine.
2-Chlorophenethyl alcohol: Contains a chlorine atom in place of fluorine.
2-Methoxyphenethyl alcohol: Features a methoxy group instead of a fluorine atom.
Uniqueness: 2-Fluorophenethyl alcohol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it a valuable intermediate in the synthesis of various organic compounds and enhance its reactivity in chemical reactions .
Propiedades
IUPAC Name |
2-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGZVZDWCTFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369831 | |
| Record name | 2-Fluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50919-06-7 | |
| Record name | 2-Fluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
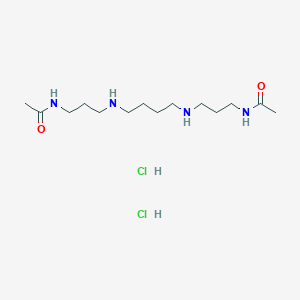

![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
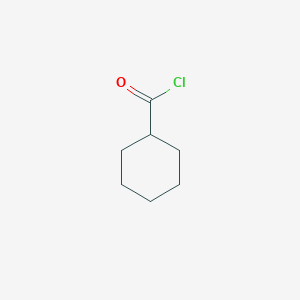
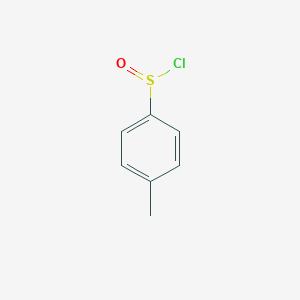
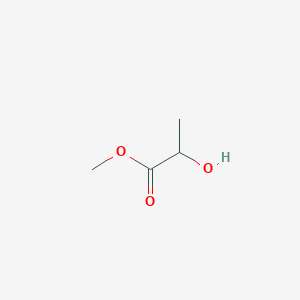
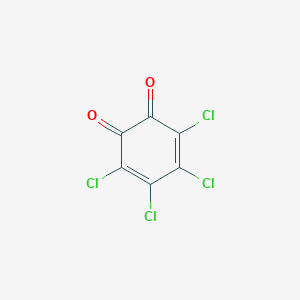
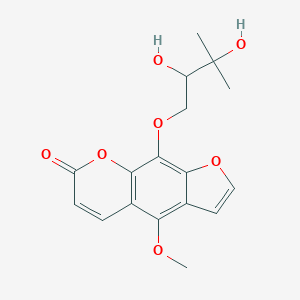
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

